molecular formula C18H12ClN3OS B2876906 3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 931744-73-9

3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Katalognummer B2876906
CAS-Nummer: 931744-73-9
Molekulargewicht: 353.82
InChI-Schlüssel: MHWYBEUKRDOBCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrido[2,3-d]pyrimidines and pyrimidino[4,5-d][1,3]oxazines can be synthesized from 5-acetyl-4-aminopyrimidines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyridopyrimidine derivatives have been extensively studied for their anticancer properties. The structural similarity of these compounds to nucleotides allows them to interact with various enzymes and receptors involved in cancer cell proliferation . For instance, they can inhibit key enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division in cancer cells . This inhibition can lead to antitumor effects, as observed in studies involving carcinosarcoma in rats .

Therapeutic Drug Development

The pyridopyrimidine scaffold is present in several relevant drugs and has been a focus in the development of new therapies . For example, palbociclib, a drug developed by Pfizer for the treatment of breast cancer, contains this moiety . The versatility of the pyridopyrimidine structure allows for the creation of compounds with potential activity against diseases like rheumatoid arthritis .

Enzyme Inhibition

These compounds have shown promise in inhibiting various enzymes that are therapeutic targets for diseases . By designing pyridopyrimidine derivatives that can selectively bind to and inhibit these enzymes, researchers can develop new medications with improved efficacy and fewer side effects .

Free Radical Scavenging

Some pyridopyrimidine derivatives exhibit free radical scavenging activity, which is beneficial in protecting the body from oxidative stress . This property is particularly important in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders .

Antiproliferative Effects

Certain pyridopyrimidine derivatives have been found to exhibit antiproliferative effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . These effects are crucial for slowing down the growth of cancer cells and are a key focus in cancer therapy research .

Pharmacokinetic Profile Improvement

The modification of pyridopyrimidine structures can lead to improved pharmacokinetic profiles of drugs . This includes better absorption, distribution, metabolism, and excretion (ADME) properties, which can enhance the effectiveness and reduce the toxicity of therapeutic compounds .

Target-Specific Chemotherapeutics

Pyridopyrimidine derivatives can be designed to target specific pathways or proteins involved in cancer cell survival and proliferation . By focusing on these specific targets, researchers aim to develop chemotherapeutics that are more effective and have fewer side effects compared to traditional chemotherapy .

Synthesis and Optimization of Anticancer Agents

The synthesis protocols for pyridopyrimidine derivatives are crucial for producing compounds with desired biological activities . Researchers work on optimizing these protocols to create more potent and selective anticancer agents, which can then be further tested and developed into viable treatments .

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-12-6-8-13(9-7-12)22-17(23)16-15(21-18(22)24)14(10-20-16)11-4-2-1-3-5-11/h1-10,20H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWYBEUKRDOBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.